

Spectroscopic Profile of 1-Pentanethiol: A Technical Guide

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Compound of Interest

Compound Name: 1-Pentanethiol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-pentanethiol**, a key compound in various chemical and pharmaceutical applications. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of experimental workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-pentanethiol**.

Infrared (IR) Spectroscopy

The infrared spectrum of **1-pentanethiol** exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2957, ~2929, ~2871	Strong	C-H stretching (alkane CH ₃ and CH ₂)
~2576	Weak	S-H stretching (thiol)[1]
~1465	Medium	C-H bending (CH ₂)
~1240	Medium	CH ₂ wagging

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **1-pentanethiol** in CDCl₃ provides detailed information about the chemical environment of the protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Approx. Coupling Constant (J, Hz)
~2.52	Triplet	2H	-CH ₂ -SH (a)	~7.5
~1.59	Quintet	2H	-CH ₂ -CH ₂ SH (b)	~7.5
~1.35	Sextet	2H	CH ₃ -CH ₂ -CH ₂ - (c)	~7.5
~1.31	Triplet	1H	-SH	~7.9
~0.90	Triplet	3H	CH ₃ - (d)	~7.3

Structure with Proton Assignments:

The ¹³C NMR spectrum of **1-pentanethiol** in CDCl₃ reveals the distinct carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
~39.5	-CH ₂ -SH (a)
~33.5	-CH ₂ -CH ₂ SH (b)
~30.9	CH ₃ -CH ₂ -CH ₂ - (c)
~22.3	CH ₃ -CH ₂ - (d)
~13.9	CH ₃ - (e)

Structure with Carbon Assignments:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-pentanethiol** shows a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment Ion
104	41	[C ₅ H ₁₂ S] ⁺ • (Molecular Ion)
70	47	[C ₅ H ₁₀] ⁺ • or [C ₄ H ₆ S] ⁺ •
55	52	[C ₄ H ₇] ⁺
47	18	[CH ₂ SH] ⁺
42	100	[C ₃ H ₆] ⁺ •
41	36	[C ₃ H ₅] ⁺
35	3	[SH] ⁺
29	25	[C ₂ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

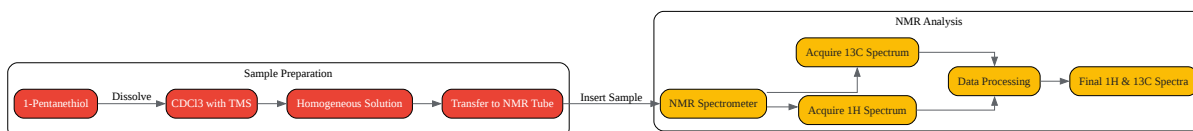
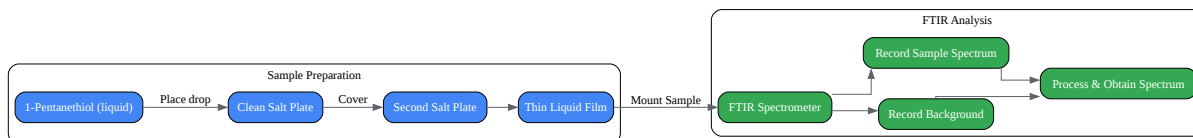
Infrared (IR) Spectroscopy

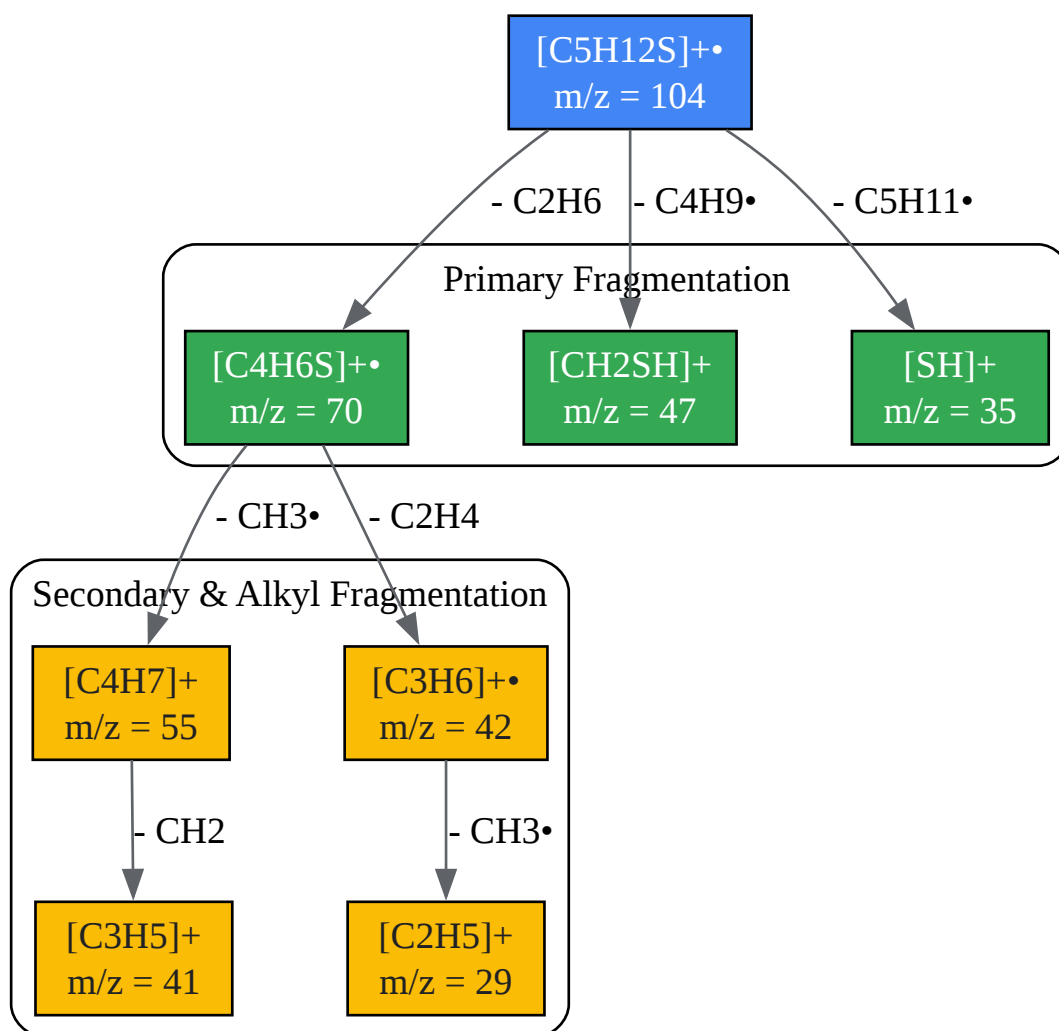
Objective: To obtain the infrared spectrum of liquid **1-pentanethiol**.

Methodology: A neat (undiluted) liquid sample of **1-pentanethiol** was analyzed using Fourier Transform Infrared (FTIR) spectroscopy.

Procedure:

- A drop of **1-pentanethiol** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- The "sandwich" is mounted in the sample holder of the FTIR spectrometer.
- The spectrum is recorded over the range of 4000-400 cm^{-1} .
- A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum to eliminate interference from the plates and atmospheric CO_2 and H_2O .





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References

- 1. mdpi.com [mdpi.com]
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